![molecular formula C11H13F5Si B14181665 (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane CAS No. 918447-05-9](/img/structure/B14181665.png)
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane is a chemical compound that features a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 4-(trifluoromethyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane typically involves the reaction of a silicon-containing precursor with appropriate fluorinated reagents. One common method involves the hydrosilylation of a fluorinated olefin with a silane compound under the influence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst, elevated temperatures, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium alkoxides or amines are employed under basic conditions.
Major Products
The major products of these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique fluorinated structure makes it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane exerts its effects is primarily through its interactions with other molecules via its silicon and fluorine atoms. The silicon atom can form strong bonds with various elements, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to act as a versatile intermediate in chemical reactions and as a functional component in materials.
Comparación Con Compuestos Similares
Similar Compounds
(Butan-2-yl)(difluoro)[4-methylphenyl]silane: Similar structure but with a methyl group instead of a trifluoromethyl group.
(Butan-2-yl)(difluoro)[4-chlorophenyl]silane: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
(Butan-2-yl)(difluoro)[4-bromophenyl]silane: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane imparts unique properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and material science applications.
Propiedades
Número CAS |
918447-05-9 |
|---|---|
Fórmula molecular |
C11H13F5Si |
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
butan-2-yl-difluoro-[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C11H13F5Si/c1-3-8(2)17(15,16)10-6-4-9(5-7-10)11(12,13)14/h4-8H,3H2,1-2H3 |
Clave InChI |
QBLNFADOGHOFRY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Si](C1=CC=C(C=C1)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


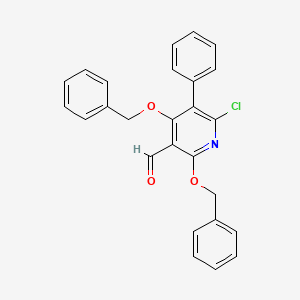


![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)
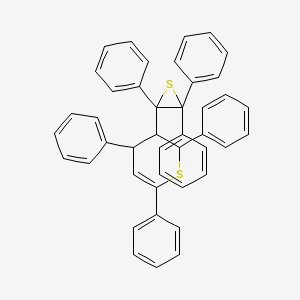
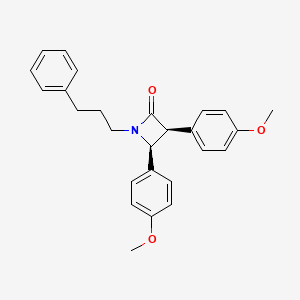
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)

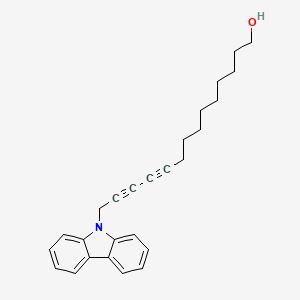

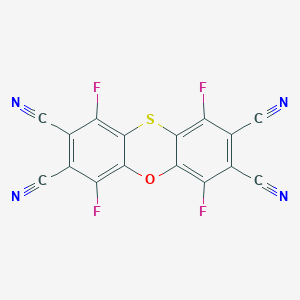
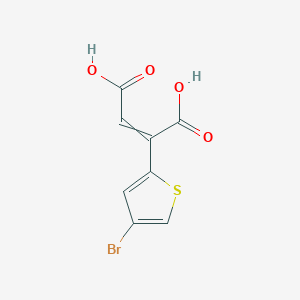
![[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14181646.png)
